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molecular formula C7H5NO B1196931 Anthranil CAS No. 271-58-9

Anthranil

Cat. No. B1196931
M. Wt: 119.12 g/mol
InChI Key: FZKCAHQKNJXICB-UHFFFAOYSA-N
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Patent
US06100254

Procedure details

α-Nitrobenzaldehyde (15.1 g, 0.100 mol) and phenol 9.46 (0.100 mol) were dissolved in 120 mL of glacial acetic acid in a three-necked round bottom flask. The flask was flushed with N2 (g), and the solution was cooled to 0° C. HCl (g) was bubbled through the solution and then through a sodium hydroxide solution to neutralize the acid. The reaction flask was fitted with a rubber stopper and the solution was allowed to warm to ambient temperature and then stirred for 2 h. HCl (g) was removed by bubbling N2 (g) through the solution. The resulting precipitate was filtered and washed with 15 mL of glacial acetic acid to afford 16.2 g (66%) of anthranil. The anthranil was directly reduced to 2-Amino-5-chloro-4'-hydroxybenzophenone (below) without further purification.
Name
α-Nitrobenzaldehyde
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4](=O)[C:5]1C=C[CH:8]=[CH:7][CH:6]=1)([O-])=O.C1(O)C=CC=CC=1.[C:19]([OH:22])(=O)[CH3:20]>>[N:1]1[O:22][CH:19]=[C:20]2[C:4]=1[CH:5]=[CH:6][CH:7]=[CH:8]2

Inputs

Step One
Name
α-Nitrobenzaldehyde
Quantity
15.1 g
Type
reactant
Smiles
[N+](=O)([O-])C(C1=CC=CC=C1)=O
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with N2 (g)
CUSTOM
Type
CUSTOM
Details
HCl (g) was bubbled through the solution
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a rubber stopper
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
HCl (g) was removed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 (g) through the solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with 15 mL of glacial acetic acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N=1OC=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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